N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H20N6O and its molecular weight is 396.454. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tryptamine derivatives play a fundamental role in the human body and are involved in the regulation and modulation of multiple processes within the central nervous system . Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), targets cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .
Mode of Action
Naproxen works by blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . Tryptamine derivatives, on the other hand, are involved in various physiological processes, such as sleep, cognition, memory, temperature regulation, and behavior .
Biochemical Pathways
Naproxen is known to affect the arachidonic acid pathway, leading to the synthesis of prostaglandins and thromboxanes . Tryptamine derivatives are involved in various biochemical pathways related to neuromodulation .
Result of Action
Based on the known effects of similar compounds, we can infer that it may have analgesic, anti-inflammatory, and neuromodulatory effects .
Biological Activity
The compound N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a novel triazole derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the coupling of indole derivatives with triazole frameworks through various chemical reactions. The method often includes:
- Formation of Triazole Ring : Utilizing azide and alkyne coupling reactions.
- Indole Functionalization : Modifying the indole moiety to enhance biological activity.
- Characterization Techniques : Employing NMR, IR, and mass spectrometry for structural confirmation.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of the compound against various pathogens. The following table summarizes its activity against selected microorganisms:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus (MRSA) | 0.98 µg/mL |
Escherichia coli | 4.5 µg/mL |
Klebsiella pneumoniae | 3.2 µg/mL |
Mycobacterium tuberculosis | 0.75 µg/mL |
The compound exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), which is a major concern in clinical settings due to its resistance to conventional antibiotics .
Anticancer Activity
In vitro studies have shown that this compound possesses cytotoxic effects on various cancer cell lines. Notably, it demonstrated:
- Selective Cytotoxicity : Higher efficacy against rapidly dividing cancer cells compared to normal fibroblasts.
- Mechanism of Action : Induction of apoptosis in cancer cells through the activation of caspase pathways.
The following table presents the cytotoxicity data against different cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 5.0 |
HeLa (Cervical) | 4.2 |
MCF7 (Breast) | 6.5 |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .
Study 1: Antibacterial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives and evaluated their antibacterial properties. Among them, this compound showed the lowest MIC values against MRSA and other resistant strains, indicating its potential as a lead compound for antibiotic development .
Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer effects of this compound on A549 lung cancer cells. The study revealed that treatment with the compound resulted in significant cell death and reduced proliferation rates, attributed to its ability to trigger apoptotic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Division : Disruption of mitotic processes in cancer cells.
- Antibacterial Mechanism : Interference with bacterial cell wall synthesis or function.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O/c30-22(24-13-12-17-16-25-20-11-5-4-10-19(17)20)21-23(28-14-6-7-15-28)29(27-26-21)18-8-2-1-3-9-18/h1-11,14-16,25H,12-13H2,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPUVNONDVSUAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CNC4=CC=CC=C43)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.